CID 156588350

Description

Properties

CAS No. |

6381-59-5 |

|---|---|

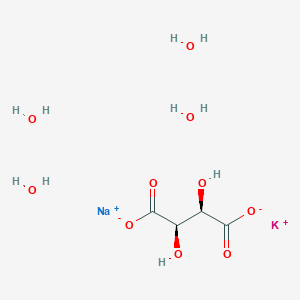

Molecular Formula |

C4H8KNaO7 |

Molecular Weight |

230.19 g/mol |

IUPAC Name |

potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6.K.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;1H2/t1-,2-;;;/m1.../s1 |

InChI Key |

KHXDOHUGQJOHCD-QXMMYYGRSA-N |

Isomeric SMILES |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.[Na].[K] |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O.O.[Na].[K] |

boiling_point |

200 °C |

Color/Form |

COLORLESS CRYSTALS CRYSTALS ARE OFTEN COATED WITH WHITE POWDER |

density |

Density: 1.77 (Air=1) |

melting_point |

70-80 °C 90-100 °C |

physical_description |

Translucent or white solid; Effloresces slightly in warm air; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] |

solubility |

1 gram is soluble in 1 ml of water, insoluble in ethanol VERY SOLUBLE IN HOT WATER Insol in alcohol SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C |

Synonyms |

(2R,3R)-2,3-Dihydroxybutanedioic Acid Monopotassium Monosodium Salt Tetrahydrate; 2,3-Dihydroxy-[R-(R*,R*)]butanedioic Acid Monopotassium Monosodium Salt Tetrahydrate; L-(+)-Tartaric Acid Monopotassium Monosodium Salt, Tetrahydrate; Monopotassium Mon |

Origin of Product |

United States |

Preparation Methods

Materials and Apparatus

The conventional method involves readily available precursors: sodium bicarbonate (NaHCO₃) and potassium bitartrate (KHC₄H₄O₆). Key apparatus includes Pyrex containers, ovens, beakers, and filtration systems.

Step-by-Step Procedure

-

Conversion of Sodium Bicarbonate to Sodium Carbonate :

-

Reaction with Potassium Bitartrate :

Yield and Purity

Typical yields reach 210 g (84% efficiency) with a pH range of 6.5–8.5. Impurities arise from incomplete carbonate conversion or residual bitartrate, necessitating recrystallization for high-purity applications.

Advanced Crystallization Techniques

Controlled Evaporation

Synchrotron X-ray diffraction studies highlight the importance of supersaturation control . A saturated solution of Rochelle salt (19.5 g in 15 mL H₂O) is heated to 333 K, cooled, and seeded with microcrystals to initiate nucleation. This method produces large, defect-free crystals suitable for piezoelectric applications.

Seeding and Defect Mitigation

Seed crystals are cut along specific crystallographic axes (e.g., a, b, or c) to control growth orientation. Ground-based experiments show that convection currents introduce defects such as cavities and inclusions. Slowing evaporation rates to <1°C/hour minimizes turbulence, improving crystal integrity.

Microgravity Growth Experiments

Skylab-4 Experiment

NASA’s 1976 Skylab mission demonstrated Rochelle salt growth in near-zero gravity. A saturated solution was housed in a vial, and crystallization occurred without gravity-driven convection. The resulting crystals exhibited fewer defects and more uniform domain structures compared to Earth-grown counterparts.

Table 1: Defect Comparison Between Earth- and Space-Grown Crystals

| Defect Type | Earth-Grown (%) | Skylab-Grown (%) |

|---|---|---|

| Cavities | 12–18 | 2–4 |

| Inclusions | 8–10 | 1–3 |

| Ferroelectric S-value | 0.75–0.85 | 0.92–0.95 |

Quality Control and Analytical Methods

Titration Analysis

Residual acidity is quantified via titration with NaOH (methyl orange indicator). Excess acid in post-crystallization filtrates correlates with unreacted bitartrate, requiring neutralization adjustments.

Piezoelectric Characterization

Crystals are evaluated using hysteresis loop measurements. Space-grown samples show 15–20% higher piezoelectric coefficients due to reduced defects.

Industrial-Scale Production Considerations

Scalability Challenges

Bulk production faces hurdles in maintaining uniform supersaturation. Continuous stirred-tank reactors (CSTRs) mitigate this by automating Na₂CO₃ addition and pH monitoring.

Energy Efficiency

Heating sodium bicarbonate to 230°C accounts for 60–70% of energy costs. Alternative methods using pre-made sodium carbonate reduce energy use but increase raw material expenses.

Recent Innovations

Chemical Reactions Analysis

Potassium sodium tartrate undergoes various chemical reactions, including:

- Oxidation and Reduction:

- Substitution Reactions:

- Complex Formation:

Scientific Research Applications

General Properties

- Chemical Formula : KNaC₄H₄O₆·4H₂O

- Appearance : Colorless to white crystalline solid

- Solubility : Highly soluble in water

- Notable Properties : Exhibits piezoelectric properties, forms complexes with metal ions, acts as a stabilizer in chemical reactions.

Food Industry

Potassium sodium tartrate tetrahydrate is widely used in the food industry for several purposes:

- Leavening Agent : It serves as a key component in baking powder, releasing carbon dioxide when heated, which helps baked goods rise and achieve a light texture.

- Stabilizer and Emulsifier : The compound prevents crystallization and separation of ingredients in processed foods such as dairy products and sauces, ensuring consistency.

- Gelatin Production : It aids in stabilizing gels for desserts like jelly and mousse.

| Application | Description |

|---|---|

| Leavening Agent | Releases CO₂ for rising dough |

| Stabilizer | Maintains consistency in food products |

| Gelatin Stabilizer | Aids in forming stable gels |

Pharmaceutical Applications

In pharmaceuticals, potassium sodium tartrate tetrahydrate has therapeutic uses:

- Saline Cathartic : Used as a laxative to induce bowel movements by drawing water into the intestines.

- Detoxification Agent : It assists in removing toxins from the body during poisoning cases.

- Diuretic Properties : Acts mildly to promote urine production.

| Therapeutic Use | Mechanism |

|---|---|

| Saline Cathartic | Induces watery evacuation |

| Detoxification | Aids in toxin removal |

| Diuretic | Promotes urine production |

Analytical Chemistry

The compound plays a crucial role in analytical chemistry:

- Fehling's Solution Component : Used to test for reducing sugars; it reacts with sugars to produce a color change.

- Protein Crystallography : Acts as a precipitant to facilitate the formation of protein crystals, essential for structural analysis.

| Application | Role |

|---|---|

| Fehling's Solution | Tests for reducing sugars |

| Protein Crystallography | Promotes crystal growth |

Electronics and Piezoelectric Devices

Potassium sodium tartrate tetrahydrate exhibits piezoelectric properties:

- Sensors and Actuators : Used in the production of devices that convert mechanical stress into electrical energy.

- Historical Use in Audio Equipment : Previously utilized in gramophone pick-ups due to its high output characteristics.

| Application | Description |

|---|---|

| Sensors | Converts mechanical stress to electrical signals |

| Audio Equipment | High-output transducers |

Case Studies and Research Findings

-

Protein Crystallization Studies :

Research has demonstrated that potassium sodium tartrate tetrahydrate significantly enhances the quality of protein crystals formed during crystallography experiments. These high-quality crystals are essential for X-ray diffraction studies that elucidate protein structures . -

Food Science Innovations :

Studies have shown that incorporating potassium sodium tartrate tetrahydrate into baking formulations improves the texture and shelf-life of baked goods by maintaining moisture levels and preventing staleness . -

Clinical Applications :

Clinical studies have indicated its effectiveness as a saline cathartic, with specific dosage guidelines established for safe use in adults during detoxification processes .

Mechanism of Action

Potassium sodium tartrate exerts its effects through various mechanisms:

Comparison with Similar Compounds

Potassium sodium tartrate is unique due to its piezoelectric properties and its ability to form complexes with transition metals. Similar compounds include:

- Acid Potassium Tartrate:

- Used in baking and as a stabilizing agent.

- Aluminum Tartrate:

- Used in tanning and dyeing processes.

- Ammonium Tartrate:

- Used in analytical chemistry.

- Calcium Tartrate:

Potassium sodium tartrate stands out due to its versatility and wide range of applications in various fields.

Q & A

Q. How is potassium sodium tartrate tetrahydrate synthesized, and what are its critical purity criteria for analytical applications?

Potassium sodium tartrate tetrahydrate is synthesized via neutralization of L-tartaric acid with equimolar amounts of potassium hydroxide and sodium hydroxide, followed by crystallization. For analytical use (e.g., Fehling’s solution or enzymatic assays), purity ≥99% is required to avoid interference from contaminants like heavy metals (e.g., lead, nickel) . Purity verification methods include perchloric acid titration (assay ≥99%) and pH testing (5% aqueous solution: 6.5–8.5) .

Q. What are the key physical and chemical properties influencing its use in buffer solutions?

Its high solubility in water (630 g/L at 20°C) and ability to chelate metal ions (e.g., Cu²⁺ in Biuret reagent) make it ideal for stabilizing alkaline buffers. For example, in DNSA (3,5-dinitrosalicylic acid) solutions, it prevents Cu(OH)₂ precipitation by forming a stable tartrate-Cu complex in 2 M NaOH . Degradation occurs under strong acidic conditions (e.g., HCl), releasing tartaric acid .

Q. How is it standardized for use in quantitative assays like the Biuret method?

In the Biuret reagent, 9 g of potassium sodium tartrate tetrahydrate is dissolved in 0.2 M NaOH with 3 g CuSO₄·5H₂O to stabilize Cu²⁺ ions. The solution must be freshly prepared or stored in dark, inert containers to prevent oxidation or photodegradation .

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray crystallography applications?

For protein crystallization (e.g., Schizosaccharomyces pombe Rho1), a solution containing 0.2 M potassium sodium tartrate tetrahydrate, 0.1 M sodium citrate (pH 5.6), and 1.9 M ammonium sulfate is used. Key parameters include:

Q. What methodological challenges arise in enzymatic assays (e.g., α-amylase activity), and how are they resolved?

In spectrophotometric α-amylase assays, inconsistent DNSA reagent stability can skew reducing sugar quantification. To mitigate:

Q. How do contradictory structural data on tartrate salts inform crystallization studies?

Calcium tartrate tetrahydrate (orthorhombic, P2₁2₁2₁) exhibits chain-like structures linked by hydrogen bonds, whereas potassium sodium tartrate forms monoclinic crystals. Discrepancies in unit cell parameters (e.g., a = 9.631 Å vs. 9.215 Å) highlight the need for:

- Refinement protocols : Full-matrix least-squares analysis to resolve atomic positions.

- Data collection : Use synchrotron radiation or high-flux X-ray sources (e.g., Mo Kα) for <2.6 Å resolution .

Methodological Troubleshooting

Q. How to address precipitation in alkaline tartrate solutions during long-term storage?

Precipitation often results from carbonate formation due to CO₂ absorption. Solutions should be:

Q. What steps validate its role in metal-catalyzed organic synthesis?

In palladium-catalyzed cross-coupling reactions, potassium sodium tartrate tetrahydrate acts as a chiral ligand. Validation includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.